molecular formula C11H17N B13720160 1-Cyclopropylmethyl-4-ethynylpiperidine

1-Cyclopropylmethyl-4-ethynylpiperidine

Cat. No.: B13720160
M. Wt: 163.26 g/mol
InChI Key: GGLCTQPDKKWELQ-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-4-ethynylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The unique structure of this compound, which includes a cyclopropylmethyl group and an ethynyl group attached to the piperidine ring, makes it an interesting subject for research and application in various fields.

Preparation Methods

The synthesis of 1-Cyclopropylmethyl-4-ethynylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with cyclopropylmethyl bromide in the presence of a base to form 1-cyclopropylmethyl-4-piperidone. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl halide to yield the final product .

Industrial production methods typically involve optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

1-Cyclopropylmethyl-4-ethynylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride to convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and mild oxidizing or reducing agents to control the extent of the reaction .

Scientific Research Applications

1-Cyclopropylmethyl-4-ethynylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-4-ethynylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclopropylmethyl-4-ethynylpiperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of a cyclopropylmethyl group and an ethynyl group, which provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-ethynylpiperidine

InChI

InChI=1S/C11H17N/c1-2-10-5-7-12(8-6-10)9-11-3-4-11/h1,10-11H,3-9H2

InChI Key

GGLCTQPDKKWELQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCN(CC1)CC2CC2

Origin of Product

United States

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